molecular formula C14H19NO2 B13996621 N-(cyclohexylmethyl)-4-hydroxybenzamide

N-(cyclohexylmethyl)-4-hydroxybenzamide

Cat. No.: B13996621
M. Wt: 233.31 g/mol
InChI Key: QNBLYWFXGBNTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclohexylmethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 4-hydroxybenzoic acid and cyclohexylmethylamine.

    Reaction Conditions: The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method under acidic or basic conditions.

    Purification: The product is typically purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps for solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-N-(cyclohexylmethyl)benzamide.

    Reduction: Formation of N-(cyclohexylmethyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.

    N-(cyclohexylmethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(cyclohexylmethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

N-(cyclohexylmethyl)-4-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, which can enhance the compound’s interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-hydroxybenzamide

InChI

InChI=1S/C14H19NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h6-9,11,16H,1-5,10H2,(H,15,17)

InChI Key

QNBLYWFXGBNTIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.